Biochemical Selectivity: CK7 Spares Cdk1, Cdk4, and Cdk7 at 13- to 40-Fold Higher Ki
CK7 demonstrates high-affinity inhibition of Cdk2 and Cdk9 (Ki = 2 nM and 4 nM, respectively) while exhibiting substantially weaker inhibition of the closely related kinases Cdk1, Cdk4, and Cdk7 (Ki = 80 nM, 53 nM, and 70 nM, respectively) . This selectivity window is quantitatively distinct from the pan-CDK inhibitor Dinaciclib, which inhibits Cdk1, Cdk2, Cdk5, and Cdk9 with nearly equipotent IC50 values (1-4 nM) .
| Evidence Dimension | Kinase inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Cdk2 Ki = 2 nM; Cdk9 Ki = 4 nM; Cdk1 Ki = 80 nM; Cdk4 Ki = 53 nM; Cdk7 Ki = 70 nM |
| Comparator Or Baseline | Dinaciclib: Cdk2 IC50 = 1 nM; Cdk9 IC50 = 4 nM; Cdk1 IC50 = 3 nM; Cdk5 IC50 = 1 nM |
| Quantified Difference | CK7 selectivity ratio (Cdk1/Cdk2) = 40; Dinaciclib selectivity ratio = 3 |
| Conditions | Biochemical kinase assays using recombinant enzymes |
Why This Matters
A user requiring a Cdk2/9 inhibitor with minimal Cdk1 cross-reactivity to avoid confounding cell cycle effects should select CK7 over Dinaciclib based on this 13-fold difference in selectivity window.
